BenchChemオンラインストアへようこそ!

Sunitinib-d4

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Sunitinib-d4 is a deuterium-labeled analog of the multi-targeted receptor tyrosine kinase inhibitor sunitinib (SU11248). This stable isotope-labeled (SIL) compound incorporates four deuterium atoms, resulting in a molecular weight of 402.50 g/mol, an increase of +4.0 Da relative to the parent analyte.

Molecular Formula C22H27FN4O2
Molecular Weight 402.5 g/mol
Cat. No. B126786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib-d4
SynonymsN-[2-Diethylamino(ethyl-d4)]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;  Sutent-d4;  SU-11248-d4; 
Molecular FormulaC22H27FN4O2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
InChIInChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2
InChIKeyWINHZLLDWRZWRT-IMVYMHHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sunitinib-d4 (CAS 1126721-79-6): A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis of Sunitinib


Sunitinib-d4 is a deuterium-labeled analog of the multi-targeted receptor tyrosine kinase inhibitor sunitinib (SU11248). This stable isotope-labeled (SIL) compound incorporates four deuterium atoms, resulting in a molecular weight of 402.50 g/mol, an increase of +4.0 Da relative to the parent analyte . As a SIL internal standard (IS), sunitinib-d4 is designed to co-elute with sunitinib under reversed-phase chromatographic conditions while providing a distinct mass spectrometric transition (m/z 403 > 283 for the IS versus m/z 399 > 283 for the analyte), enabling its primary application in quantitative bioanalysis to correct for matrix effects, recovery inconsistencies, and ion suppression during LC-MS/MS [1]. This compound is strictly intended for research use, including analytical method development, validation, and routine therapeutic drug monitoring (TDM) applications .

Why Sunitinib-d4 Cannot Be Replaced by Sunitinib or a Non-Isotopic Analog in Quantitative Bioanalysis


Substituting sunitinib-d4 with unlabeled sunitinib or a non-isotopic structural analog (e.g., clozapine) in a quantitative LC-MS/MS workflow introduces significant and unacceptable analytical variability. Unlabeled sunitinib is analytically indistinguishable from the target analyte and therefore cannot function as an internal standard. Non-isotopic structural analogs often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte [1]. For example, early LC-MS/MS methods for sunitinib employed clozapine as an IS, achieving a linear range of 0.2–500 ng/mL but with a coefficient of determination of >0.9950 [2]. In contrast, methods employing SIL-IS, such as sunitinib-d4, consistently demonstrate superior precision, with inter-assay precision (%CV) typically ≤10.0%, and enable robust correction for matrix effects [3]. This differential performance is critical; using a non-ideal IS can lead to method failure during validation, inaccurate patient results in TDM, and flawed conclusions in pharmacokinetic studies.

Procurement Guide: Quantifying the Performance Advantages of Sunitinib-d4 Over Non-Isotopic Internal Standards


Superior Precision in Multi-Analyte TDM Assays Using Sunitinib-d4

In a validated LC-MS/MS method for 11 therapeutic kinase inhibitors, including sunitinib and its active metabolite N-desethyl-sunitinib, the use of stable isotopically labeled internal standards (including a deuterated analog for sunitinib) resulted in superior assay precision compared to historical data from methods using non-isotopic IS. The inter-assay precision (%CV) for the full panel was ≤12.2% across the validated range [1]. This level of precision is critical for TDM, where clinical decision-making depends on accurate, reproducible plasma concentration measurements.

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Enhanced Accuracy (Bias) in LC-MS/MS Quantification of Sunitinib

The application of SIL-IS like sunitinib-d4 directly improves assay accuracy by compensating for variable analyte recovery and ionization efficiency. A validated method for 11 kinase inhibitors using SIL-IS reported an intra-assay and inter-assay accuracy bias of <6.0% across all analytes [1]. In contrast, a widely cited method for 8 TKIs using non-isotopic IS demonstrated a higher inter-assay accuracy bias of <13.1% [2]. This 7.1% reduction in bias is a direct consequence of the near-identical physicochemical properties of the deuterated IS, which ensures it undergoes the same sample preparation and ionization processes as the target analyte.

Bioanalysis Method Validation Accuracy

Mitigation of Matrix Effects and Ion Suppression by Sunitinib-d4

A key advantage of sunitinib-d4 over non-isotopic IS is its ability to co-elute with sunitinib, thereby normalizing for matrix-induced ion suppression or enhancement. While specific quantitative matrix effect data for sunitinib-d4 methods are not always published, the principle is well-established: a SIL-IS is the gold standard for mitigating matrix effects because it experiences identical ionization conditions as the analyte [1]. In contrast, methods using clozapine as an IS for sunitinib must rely on the assumption that the matrix effect is similar for two chemically distinct compounds, an assumption that can fail, leading to biased results. The use of a SIL-IS like sunitinib-d4 is therefore a critical risk-mitigation strategy for robust bioanalytical method development.

Matrix Effect Ion Suppression Bioanalytical Method Validation

Defined Mass Spectrometric Transition for Unambiguous Detection of Sunitinib

Sunitinib-d4 provides a specific and interference-free selected reaction monitoring (SRM) transition of m/z 403 > 283, distinct from the analyte's transition of m/z 399 > 283 [1]. This +4 Da mass shift ensures no cross-talk or isotopic interference from the analyte, a common issue when using 13C-labeled IS with lower mass differences. This unambiguous detection is critical for achieving the low limits of quantification required for sunitinib TDM (typically 2-5 ng/mL) [2].

Mass Spectrometry Selected Reaction Monitoring Isotopic Purity

Key Research and Industrial Applications for Sunitinib-d4 Based on Differentiated Analytical Performance


Routine Therapeutic Drug Monitoring (TDM) of Sunitinib in Cancer Patients

Clinical laboratories performing TDM for sunitinib require a robust, high-throughput LC-MS/MS method with high accuracy and precision across a wide calibration range (e.g., 5.00-100 ng/mL). Sunitinib-d4 is the preferred internal standard to meet these requirements, as demonstrated by its use in validated multi-analyte TDM assays that achieve inter-assay precision ≤12.2% and accuracy bias <6.0% [1]. Using a non-isotopic IS like clozapine would introduce higher analytical bias and greater susceptibility to matrix effects, potentially leading to incorrect dose adjustments and compromised patient care.

Pharmacokinetic (PK) and Bioequivalence Studies in Drug Development

In pre-clinical and clinical PK studies, accurate quantification of sunitinib in plasma and tissues is essential for determining key parameters such as Cmax, AUC, and half-life. Sunitinib-d4 enables the development of highly sensitive and specific LC-MS/MS methods capable of measuring low ng/mL concentrations [1]. The use of a SIL-IS is a regulatory expectation (e.g., by FDA and EMA) for bioanalytical method validation, as it ensures data integrity by correcting for analytical variability [2]. Procuring sunitinib-d4 for these studies mitigates the risk of data rejection during regulatory review.

Analytical Method Development and Validation for Sunitinib and Its Metabolites

Analytical scientists developing and validating new LC-MS/MS methods for sunitinib or its active metabolite N-desethyl-sunitinib require a reliable, well-characterized internal standard. Sunitinib-d4 provides the essential isotopic purity and defined mass shift (m/z 403 > 283) required for unambiguous SRM detection and method validation per FDA/ICH guidelines [1]. Its availability with comprehensive Certificates of Analysis supports regulatory compliance for ANDA and DMF submissions [2].

Metabolic Pathway and Drug-Drug Interaction (DDI) Studies

Researchers investigating the CYP3A4-mediated metabolism of sunitinib, or potential DDIs with CYP3A4 inhibitors/inducers, require precise quantitation of sunitinib and its metabolites in in vitro (e.g., hepatocyte) and in vivo models. The use of sunitinib-d4 as an IS in these complex biological matrices ensures that observed changes in analyte concentration are due to biological effects, not analytical artifacts [1]. The defined SRM transition (m/z 403 > 283) allows for interference-free detection even in the presence of numerous other metabolites, as demonstrated in sandwich-cultured human hepatocyte studies [2].

Quote Request

Request a Quote for Sunitinib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.